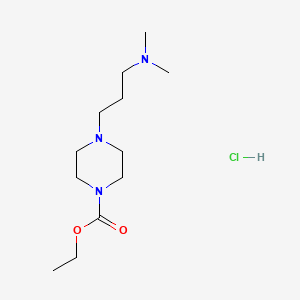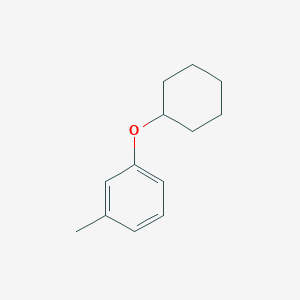
1-(Cyclohexyloxy)-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclohexyloxy)-3-methylbenzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with a cyclohexyloxy group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Cyclohexyloxy)-3-methylbenzene can be synthesized through several methods. One common approach involves the Williamson ether synthesis, where 3-methylphenol (m-cresol) reacts with cyclohexyl bromide in the presence of a strong base such as sodium hydride or potassium hydroxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as phase-transfer catalysts can be employed to facilitate the reaction and improve selectivity. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Cyclohexyloxy)-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to yield cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes halogenation, nitration, or sulfonation using reagents like bromine, nitric acid, or sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for bromination, concentrated nitric acid for nitration, and concentrated sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Quinones, carboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Cyclohexyloxy)-3-methylbenzene has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Medicine: Research explores its potential as a pharmacophore in drug design and development, particularly in the synthesis of novel therapeutic agents.
Industry: It finds applications in the production of specialty chemicals, polymers, and as an intermediate in the manufacture of fragrances and flavorings.
Wirkmechanismus
The mechanism of action of 1-(Cyclohexyloxy)-3-methylbenzene depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing their activity through binding interactions. The cyclohexyloxy group can enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins. The methyl group can influence the compound’s electronic properties, affecting reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
1-(Cyclohexyloxy)-4-methylbenzene: Similar structure but with the methyl group in the para position.
1-(Cyclohexyloxy)-2-methylbenzene: Similar structure but with the methyl group in the ortho position.
1-(Cyclohexyloxy)benzene: Lacks the methyl group, providing a simpler structure for comparison.
Uniqueness: 1-(Cyclohexyloxy)-3-methylbenzene is unique due to the specific positioning of the cyclohexyloxy and methyl groups, which can influence its chemical reactivity and physical properties. The combination of these substituents can result in distinct steric and electronic effects, making it a valuable compound for targeted research and industrial applications.
Eigenschaften
CAS-Nummer |
15174-42-2 |
|---|---|
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
1-cyclohexyloxy-3-methylbenzene |
InChI |
InChI=1S/C13H18O/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3 |
InChI-Schlüssel |
KWOBRCMCNRSCIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


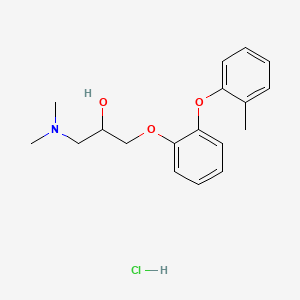
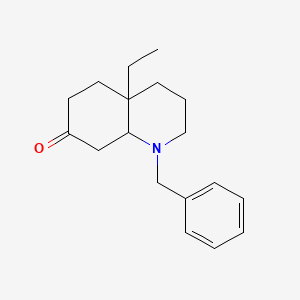
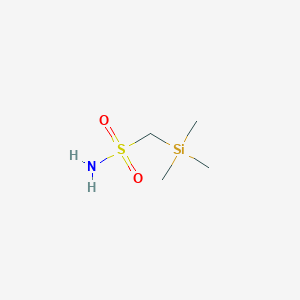
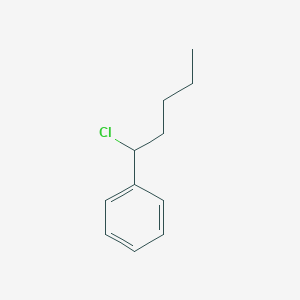
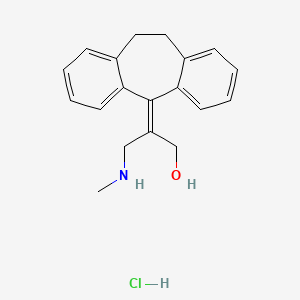
![N-[3-(Dimethylamino)propyl]-3-oxobutanamide](/img/structure/B14703472.png)
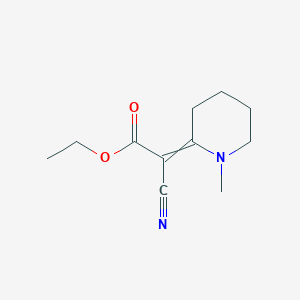

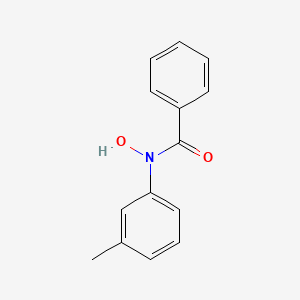
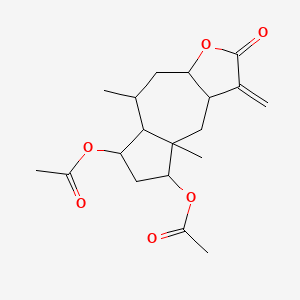

![8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B14703533.png)
![3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine](/img/structure/B14703534.png)
